N-Boc-2-[(oxiran-2-ylmethyl)thio]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-2-[(oxiran-2-ylmethyl)thio]ethanamine: is a chemical compound with the molecular formula C10H19NO3S and a molecular weight of 233.33 g/mol . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an oxirane (epoxide) ring, and a thioether linkage. It is commonly used in organic synthesis and medicinal chemistry due to its unique reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-2-[(oxiran-2-ylmethyl)thio]ethanamine typically involves the following steps:
Protection of the amine group: The primary amine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydroxide.
Formation of the thioether linkage: The protected amine is then reacted with an appropriate thiol compound under basic conditions to form the thioether linkage.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the oxirane ring.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed:
Sulfoxides and sulfones: from oxidation reactions.
Diols: from reduction of the oxirane ring.
Substituted products: from nucleophilic substitution reactions.
Scientific Research Applications
N-Boc-2-[(oxiran-2-ylmethyl)thio]ethanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Boc-2-[(oxiran-2-ylmethyl)thio]ethanamine is primarily based on its ability to undergo nucleophilic substitution reactions at the oxirane ring. This reactivity allows it to form covalent bonds with various nucleophiles, making it a valuable intermediate in the synthesis of complex molecules . The Boc protecting group provides stability to the amine functionality, allowing selective reactions to occur at other sites within the molecule .
Comparison with Similar Compounds
N-Boc-ethanolamine: Similar in structure but lacks the thioether and oxirane functionalities.
N-Boc-2-aminoacetaldehyde: Contains a Boc-protected amine and an aldehyde group instead of the thioether and oxirane.
N-Boc-2-aminoethanethiol: Features a Boc-protected amine and a thiol group but lacks the oxirane ring.
Uniqueness: N-Boc-2-[(oxiran-2-ylmethyl)thio]ethanamine is unique due to the combination of the Boc protecting group, thioether linkage, and oxirane ring. This combination provides a versatile platform for various chemical transformations and applications in synthesis, making it a valuable compound in both academic and industrial research .
Properties
Molecular Formula |
C10H19NO3S |
---|---|
Molecular Weight |
233.33 g/mol |
IUPAC Name |
tert-butyl N-[2-(oxiran-2-ylmethylsulfanyl)ethyl]carbamate |
InChI |
InChI=1S/C10H19NO3S/c1-10(2,3)14-9(12)11-4-5-15-7-8-6-13-8/h8H,4-7H2,1-3H3,(H,11,12) |
InChI Key |
VCVAXBCXQDGXCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.